methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.: 1448132-19-1
Cat. No.: VC4248108
Molecular Formula: C20H23N3O5
Molecular Weight: 385.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448132-19-1 |
|---|---|
| Molecular Formula | C20H23N3O5 |
| Molecular Weight | 385.42 |
| IUPAC Name | methyl 7-[(2,3-dimethoxyphenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C20H23N3O5/c1-26-17-6-4-5-16(18(17)27-2)22-19(24)21-15-8-7-13-9-10-23(20(25)28-3)12-14(13)11-15/h4-8,11H,9-10,12H2,1-3H3,(H2,21,22,24) |
| Standard InChI Key | RTRPWBMMLCGKJP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Introduction
Methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the class of dihydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. It is synthesized through various methods involving the modification of isoquinoline derivatives and substituted phenylureas.
Key Features:
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Molecular Formula: Not explicitly provided in the search results, but it is a heterocyclic compound with a dihydroisoquinoline core.
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Molecular Weight: Approximately 385.4 g/mol, as indicated by its CAS number .
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Synthesis: Involves multiple steps, utilizing classical organic synthesis techniques and modern methodologies like microwave-assisted reactions and one-pot synthesis approaches.
Synthesis Methods
The synthesis of methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several steps:
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Starting Materials: Often include 3,4-dihydroisoquinoline derivatives and substituted phenylureas.
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Synthetic Techniques: Classical organic synthesis methods and modern approaches like microwave-assisted reactions are employed.
Biological Activities and Potential Applications
Compounds with similar structures exhibit various biological activities, including anti-inflammatory and analgesic properties. Further studies are needed to clarify the exact mechanisms involved.
Potential Applications:
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Medicinal Chemistry: Due to its pharmacophore characteristics, it is a candidate for drug development.
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Materials Science: Its unique structural features make it suitable for various applications.
Characterization Techniques
Characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Comparison with Related Compounds
Other related compounds, such as methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, also exhibit potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Methyl 7-(3-(2,3-dimethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | Not explicitly provided | Approximately 385.4 g/mol | Dihydroisoquinoline core with ureido and methoxy groups |
| Methyl 7-(3-(4-ethoxyphenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | C20H23N3O4 | Not specified | Dihydroisoquinoline core with ureido and ethoxyphenyl groups |
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